molecular formula C13H16N4O2S B2457090 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-39-9

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2457090
CAS No.: 941894-39-9
M. Wt: 292.36
InChI Key: LSIAIYHPWHSFLC-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that features both imidazole and thiophene moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiophene is a five-membered ring containing one sulfur atom. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of Imidazole Derivative: The imidazole ring is functionalized with a propyl chain through alkylation reactions.

    Formation of Thiophene Derivative: The thiophene ring is functionalized with a methyl group through similar alkylation or acylation reactions.

    Coupling Reaction: The imidazole and thiophene derivatives are coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.

    Substitution: Both the imidazole and thiophene rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole or thiophene derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive heterocyclic components.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(1H-imidazol-1-yl)propyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N1-(3-(1H-imidazol-1-yl)propyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-12(13(19)16-9-11-3-1-8-20-11)15-4-2-6-17-7-5-14-10-17/h1,3,5,7-8,10H,2,4,6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIAIYHPWHSFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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